molecular formula C8H12BrNS B8537288 2-Bromomethyl-4-tert-butylthiazole

2-Bromomethyl-4-tert-butylthiazole

Cat. No.: B8537288
M. Wt: 234.16 g/mol
InChI Key: TVKWECKQHNTPMG-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-tert-butylthiazole is a chemical compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 . It is characterized by a thiazole ring core, a tert-butyl group for enhanced lipophilicity, and a reactive bromomethyl group that makes it a valuable synthetic intermediate in organic chemistry and drug discovery . This bromomethyl group is a versatile handle for further chemical transformations, most notably in cross-coupling reactions and as an alkylating agent to introduce the thiazole moiety into more complex molecules. Research indicates that thiazole derivatives with bromomethyl functional groups are key intermediates in the synthesis of biaryl compounds investigated for the treatment of human diseases in areas such as oncology, neurology, and immunology . Specifically, these compounds have been studied as inhibitors of enzymes like Bruton's tyrosine kinase (BTK), which is a target for conditions including rheumatoid arthritis and certain lymphomas . As a specialized building block, this compound is For Research Use Only. It is strictly intended for industrial or scientific research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

2-(bromomethyl)-4-tert-butyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3

InChI Key

TVKWECKQHNTPMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Descriptors of Selected Thiazole Derivatives

Compound LogP* PSA (Ų) Hydrogen Bond Donors
This compound 3.51† 41.13 0
5-tert-Butyl-2-bromo-4-methylthiazole 3.51 41.13 0
4-Bromo-2-(thiomethyl)thiazole 2.98‡ 64.18 0

Calculated LogP values reflect lipophilicity; †Estimated from analog data ; ‡Predicted using PubChem tools .

Preparation Methods

Electronic and Steric Effects

The electron-withdrawing nature of the thiazole nitrogen atoms deactivates the ring toward electrophilic substitution, necessitating strategic approaches for introducing substituents. The tert-butyl group, while sterically demanding, stabilizes intermediates through hyperconjugation, as observed in Friedel-Crafts alkylation reactions.

Synthetic Routes to this compound

Synthesis of 4-tert-butylthiazole

The thiazole core is constructed via Hantzsch thiazole synthesis, combining thiourea with α-bromo ketones. For example, reacting tert-butylacetone with thiourea in the presence of HBr yields 4-tert-butylthiazole.

Key Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: 60–75%

Bromination of the Methyl Group

The methyl group at position 2 is introduced via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation.

Optimized Protocol

  • Reagents: NBS (1.2 equiv), benzoyl peroxide (0.1 equiv)

  • Solvent: CCl₄

  • Temperature: 70°C, 6 hours

  • Yield: 50–65%

Friedel-Crafts Alkylation for tert-butyl Incorporation

Electrophilic substitution using tert-butanol or isobutylene under acid catalysis installs the tert-butyl group onto pre-functionalized thiazoles.

Example

  • Substrate: 2-Bromomethylthiazole

  • Catalyst: H₂SO₄ (0.05 equiv)

  • Reaction Time: 4 hours

  • Yield: 55–70%

Bromomethylation via Nucleophilic Substitution

A methyl group is introduced at position 2 using methyl lithium, followed by bromination with PBr₃ or HBr/H₂O₂.

Critical Parameters

  • Base: LiHMDS (lithium hexamethyldisilazide)

  • Brominating Agent: PBr₃ (1.5 equiv)

  • Yield: 45–60%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Route 1 offers modularity but requires multiple steps, leading to cumulative yield losses.

  • Route 2 streamlines synthesis but faces challenges in regioselectivity due to steric effects from the tert-butyl group.

Yield Optimization Strategies

ParameterRoute 1Route 2
Overall Yield30–40%40–55%
Key Limiting StepBrominationAlkylation
ScalabilityModerateHigh

Data derived from.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Radical bromination (NBS) minimizes ring bromination byproducts compared to electrophilic bromination (Br₂/FeBr₃), which risks polybromination.

Steric Effects in Alkylation

The tert-butyl group impedes access to the thiazole’s electrophilic centers, necessitating elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) to enhance reactivity.

Industrial and Laboratory-Scale Applications

Pilot-Scale Synthesis

A patented method employs continuous-flow reactors for Friedel-Crafts alkylation, achieving 85% conversion with 2,6-di-tert-butyl-4-bromoanisole as a model compound . Adapting this to thiazole systems remains an area of active research.

Q & A

Q. What are the optimal synthetic routes for 2-Bromomethyl-4-tert-butylthiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination of a precursor thiazole derivative. For example, in analogous compounds like 2-Amino-5-bromo-4-methylthiazole, bromine in chloroform is added dropwise to a thiazole precursor under stirring, followed by extended reaction times (48 hours) to achieve precipitation . For this compound, similar bromination protocols can be adapted, with optimization of solvent (e.g., CHCl₃ or DCM), temperature (room temperature or controlled cooling), and stoichiometry. A table comparing yields under varying conditions is recommended:

Condition Solvent Temperature Yield Reference
Br₂ in CHCl₃, 48hChloroformRT~75%Adapted from
NBS in DCM, 0°C, 24hDCM0°C~82%Hypothetical*

*Note: Hypothetical data based on analogous thiazole bromination in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Look for signals corresponding to the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and bromomethyl protons (δ ~4.5 ppm, singlet). Aromatic thiazole protons typically appear at δ 7.0–8.0 ppm .
  • IR Spectroscopy : Confirm C-Br stretch (500–650 cm⁻¹) and thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 234 (C₈H₁₁BrN₂S) and fragmentation patterns (e.g., loss of Br or tert-butyl group) .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Perform reactions in a fume hood due to bromine’s volatility .
  • First Aid : In case of skin contact, wash immediately with water and consult a physician. Safety data for analogous thiazoles recommend avoiding inhalation and ensuring emergency eyewash access .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields or analytical data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent purity, humidity).
  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (as in ) or computational simulations (DFT).
  • Error Analysis : Use statistical tools (e.g., standard deviation across trials) and document batch-specific impurities via HPLC .

Q. What are the potential pharmacological applications of this compound based on its structural analogs?

Methodological Answer: Thiazole derivatives with bromine substituents, such as N-[4-(4-Bromophenyl)thiazol-2-yl] compounds, exhibit immunosuppressant and CNS-modulating activities . The bromomethyl group in this compound may serve as a reactive site for coupling with bioactive moieties (e.g., in prodrug design). Computational docking studies (similar to ) can predict binding affinity to targets like kinases or GPCRs.

Q. How does the tert-butyl group influence the reactivity and stability of this compound in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group’s steric bulk reduces ring electron density, slowing electrophilic attacks but stabilizing intermediates. In SN2 reactions, the bromomethyl group’s leaving ability (Br⁻) is enhanced in polar aprotic solvents (e.g., DMF). Compare with tert-butyl oxazoline derivatives, where steric effects dominate reaction pathways .

Data Contradictions and Resolution

Q. Example Table: Conflicting Melting Points in Thiazole Derivatives

Compound Reported mp Source Possible Cause
4-(Bromomethyl)-3-methyl-5-phenylisoxazole72°CKanto ReagentsPolymorphism or impurity
4-(Bromomethyl)-5-methyl-3-phenylisoxazole61–63°CKanto ReagentsIsomeric differences

Resolution : Use differential scanning calorimetry (DSC) to confirm polymorphism and HPLC to assess purity .

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